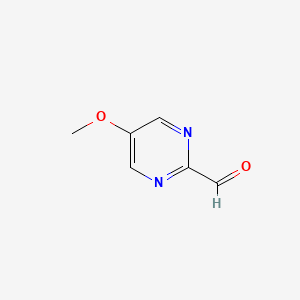

7-メチル-1H-インダゾール-3-カルバルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Methyl-1H-indazole-3-carbaldehyde is a compound that is structurally related to indazole derivatives. While the provided papers do not directly discuss 7-methyl-1H-indazole-3-carbaldehyde, they do provide insights into similar compounds which can be used to infer some of the properties and behaviors of the compound . For instance, 7-methoxy-1H-indazole has been studied for its role as an inhibitor of neuronal nitric oxide synthase, indicating that substitutions on the indazole ring can significantly impact the biological activity of these molecules .

Synthesis Analysis

The synthesis of related compounds, such as methyl 1H-1,2,4-triazole-3-carboxylate, involves multiple steps including hydroxymethylation and esterification, achieving an overall yield of 32% and a purity of 98% . This suggests that the synthesis of 7-methyl-1H-indazole-3-carbaldehyde could also involve multi-step reactions, potentially starting from an indazole precursor, followed by specific functional group transformations to introduce the methyl and carbaldehyde groups.

Molecular Structure Analysis

The molecular structure of 7-methoxy-1H-indazole has been determined by crystallography, showing that the methoxy group lies in the plane of the indazole system . This information can be extrapolated to suggest that in 7-methyl-1H-indazole-3-carbaldehyde, the methyl group would also lie in the plane of the indazole system, potentially affecting the molecule's electronic properties and reactivity.

Chemical Reactions Analysis

Although the specific chemical reactions of 7-methyl-1H-indazole-3-carbaldehyde are not detailed in the provided papers, the study of 7-hydroxyquinoline-8-carbaldehydes shows that these compounds can undergo prototropic tautomerization, which involves the transfer of a proton within the molecule . This indicates that 7-methyl-1H-indazole-3-carbaldehyde may also participate in similar intramolecular proton transfer reactions, depending on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-methyl-1H-indazole-3-carbaldehyde can be inferred from related compounds. For example, the solubility and electronic absorption properties of 7-hydroxyquinoline-8-carbaldehydes are influenced by solvent interactions and the presence of different tautomeric forms . Similarly, 7-methyl-1H-indazole-3-carbaldehyde may exhibit solvent-dependent equilibria between different tautomeric forms, which could affect its solubility, absorption spectra, and fluorescence properties. The crystal structure of 7-methoxy-1H-indazole suggests that hydrogen bonding could play a significant role in the solid-state packing of 7-methyl-1H-indazole-3-carbaldehyde .

科学的研究の応用

多成分反応における役割

“7-メチル-1H-インダゾール-3-カルバルデヒド”とその誘導体は、生物学的に活性な構造を生成するための必須かつ効率的な化学的前駆体です . それらは、多成分反応(MCR)において重要な役割を果たします。MCRは、2つ以上の出発物質が共有結合を介して結合して単一の生成物を与える、1段階の収束型で持続可能な戦略です . MCRは、一般的に収率が高く、操作が簡単で、時間とコストの面で効率的です .

活性分子の合成

これらの化合物は、活性分子の合成のための理想的な前駆体です . それらは、C–CおよびC–Nカップリング反応や還元反応を容易に受けるため、医薬品として活性な化合物の合成において重要です .

様々な官能基の生成

MCRの最適な柔軟性により、”7-メチル-1H-インダゾール-3-カルバルデヒド”は、様々な官能基を持つ生成物を生成することができます . これは、既存の結合形成方法の多様性を増やし、化学選択性、立体選択性、および位置選択性のレベルを高めます .

ヘテロ環誘導体の合成

“7-メチル-1H-インダゾール-3-カルバルデヒド”とその誘導体は、様々なヘテロ環誘導体の合成のための前駆体として重要な役割を果たします . それらの固有の官能基(CO)は、C–CおよびC–Nカップリング反応や還元反応を容易に受けることができます .

薬理学的用途

“7-メチル-1H-インダゾール-3-カルバルデヒド”を含むインダゾール誘導体は、様々な薬理学的用途を持っています . それらは、降圧薬、抗癌剤、抗うつ薬、抗炎症薬、および抗菌薬として使用されています .

キナーゼ阻害剤としての使用

インダゾール誘導体は、現在、医薬品化学においてキナーゼ阻害剤としてますます注目を集めています . “7-メチル-1H-インダゾール-3-カルバルデヒド”は、様々な多官能化3-置換インダゾールへのアクセスのための重要な中間体です .

作用機序

Target of Action

Indazole derivatives, which include 7-methyl-1h-indazole-3-carbaldehyde, are known to be precursors for the synthesis of biologically active structures . They have been used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

It’s known that indazole derivatives interact with their targets to exert their effects . For instance, the structure of 1H-indazole-3-amine, a related compound, has been shown to be an effective hinge-binding fragment in kinase inhibitors .

Biochemical Pathways

Indazole derivatives are known to play a significant role in cell biology . They are involved in the synthesis of active molecules, contributing to various biological properties .

Result of Action

Indazole derivatives have been shown to exhibit various biologically vital properties, including anticancer and antimicrobial activities .

Action Environment

The action, efficacy, and stability of 7-methyl-1H-indazole-3-carbaldehyde can be influenced by various environmental factors. For instance, the synthesis of indazole derivatives, including 7-methyl-1H-indazole-3-carbaldehyde, has been achieved under slightly acidic conditions . This suggests that the compound’s action might be influenced by the pH of its environment.

Safety and Hazards

将来の方向性

Indazole derivatives are increasingly prized for the development of bioactive compounds, particularly for the design of tyrosine kinase and threonine kinase inhibitors . The future of 7-methyl-1H-indazole-3-carbaldehyde and similar compounds lies in further exploration of their medicinal applications, as well as the development of more efficient and sustainable synthetic approaches .

特性

IUPAC Name |

7-methyl-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(5-12)10-11-9(6)7/h2-5H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOWDKPCEJINJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(NN=C12)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610283 |

Source

|

| Record name | 7-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000340-51-1 |

Source

|

| Record name | 7-Methyl-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-([[(4-Chlorophenyl)amino]carbonyl]amino)propanoic acid](/img/structure/B1321117.png)

![6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1321122.png)

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)

![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)